Fluvastatin Lactone

Übersicht

Beschreibung

Fluvastatin is a member of the statin drug class, used to treat hypercholesterolemia and to prevent cardiovascular disease . It is used together with a proper diet to lower high cholesterol levels and triglycerides (fats) in the blood . This medicine may help prevent medical problems, like atherosclerosis (hardening of the arteries), that are caused by fats clogging the blood vessels .

Synthesis Analysis

The key step in the synthesis of Fluvastatin is the enantioselective addition of diketene E to the aldehyde C mediated by the enantiopure Schiff base D and titanium isopropoxide .Molecular Structure Analysis

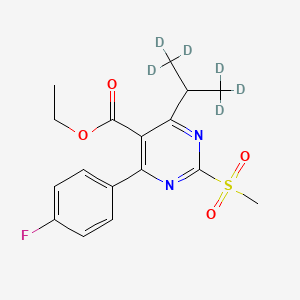

Fluvastatin Lactone contains total 56 bond(s); 32 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 secondary alcohol(s) .Chemical Reactions Analysis

Statins exist in lactone and open-ring hydroxyl acid forms. Lovastatin and simvastatin are administered as lactone prodrugs and subsequently hydrolyzed to active metabolites in contrast to other statins, which are generally formulated in the pharmacological active β-hydroxy acid form .Physical And Chemical Properties Analysis

Statins can be grouped into fermentation-derived and chemically synthesized. Lovastatin, also called mevinolin, was isolated as secondary metabolite of fermentation process of various fungi such as Aspergillus terreus, Monascus ruber and Penicillium species .Wissenschaftliche Forschungsanwendungen

Fluvastatin Lactone: A Comprehensive Analysis of Scientific Research Applications

Cardiovascular Disease Prevention: Fluvastatin Lactone is primarily used to reduce plasma cholesterol levels, which is crucial in the prevention of cardiovascular diseases. It belongs to a class of medications called statins and is the first entirely synthetic HMG-CoA reductase inhibitor .

Cancer Research: Research suggests that statins, including Fluvastatin Lactone, may have pro-apoptotic, growth-inhibitory, and pro-differentiation effects in various malignancies, potentially inhibiting tumor growth and inducing apoptosis in specific cancer cell types .

Hyperlipidemia Therapy: Fluvastatin Lactone is used for the primary prevention of hyperlipidemia, especially in individuals at higher risk of heart disease. Recent advancements in nanoparticle drug carriers for statins have been discussed, which could improve the therapy of hyperlipidemia .

Cellular Transport Mechanisms: The lactone forms of statins, including Fluvastatin Lactone, play a significant role in the transport of statins across the cell membrane. This also affects their metabolism and clearance from the body .

Comparative Effectiveness in Diabetes: Studies have compared the efficacy of different statin treatments by intensity on levels of non-high density lipoprotein cholesterol (non-HDL-C) for the prevention of cardiovascular disease in people with diabetes .

Forced Degradation Studies: Forced degradation studies of statins have identified the lactone form as a primary degradation product, which is essential for understanding the stability and shelf-life of these medications .

Muscle Cell Cytotoxicity: High plasma levels of statin lactones, including Fluvastatin Lactone, have been observed in patients with statin-associated myopathy. These lactones can induce skeletal muscle cell cytotoxicity, which is significant for understanding side effects and drug safety .

Wirkmechanismus

Target of Action

Fluvastatin Lactone primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, catalyzing the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in the process .

Mode of Action

Fluvastatin Lactone acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting cholesterol synthesis . This results in a decrease in intracellular cholesterol levels, which triggers an increase in the number of low-density lipoprotein (LDL) receptors on the cell surface. These receptors bind to circulating LDL, leading to its removal from the bloodstream and a reduction in blood cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Fluvastatin Lactone is the mevalonate pathway . By inhibiting HMG-CoA reductase, Fluvastatin Lactone reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other isoprenoids . These isoprenoids are vital for various cellular functions, ranging from cholesterol synthesis to the control of cell growth and differentiation .

Pharmacokinetics

Fluvastatin Lactone is quickly and almost completely absorbed from the gut . Due to its first-pass effect, its bioavailability is lower, about 24–30% . Over 98% of the substance is bound to plasma proteins . After absorption, it is nearly completely extracted and metabolized in the liver to 2 hydroxylated metabolites and an N-desisopropyl metabolite, which are excreted in the bile . Approximately 95% of a dose is recovered in the feces, with 60% of a dose recovered as the 3 metabolites .

Result of Action

The molecular and cellular effects of Fluvastatin Lactone’s action primarily involve a reduction in cholesterol biosynthesis, leading to decreased intracellular cholesterol levels . This triggers an increase in the number of LDL receptors on the cell surface, leading to enhanced uptake and clearance of LDL cholesterol from the bloodstream . As a result, Fluvastatin Lactone effectively reduces plasma cholesterol levels and prevents cardiovascular disease .

Action Environment

The action of Fluvastatin Lactone can be influenced by various environmental factors. The drug’s interaction with other drugs and food supplements is associated with altered bioavailability . Moreover, certain drugs known to cause drug-drug interactions with statins show that reduction potential and cellular uptake properties are useful predictors of such interactions .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The lactone forms of statins play a major role in the transport of statins across the cell membrane, and in the metabolism and clearance from the body . The preferred cellular uptake of statin lactones has implications for cytotoxicity in muscle tissue and other side effects . These statistical models, supported by literature evidence, indicate the statin lactones play a previously unrecognized major role in statin therapeutics, and in side effects, cytotoxicity and drug-drug interactions .

Eigenschaften

IUPAC Name |

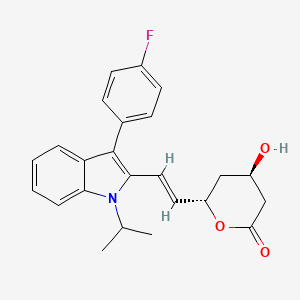

(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-19-13-18(27)14-23(28)29-19/h3-12,15,18-19,27H,13-14H2,1-2H3/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXDEUFAXJFWBG-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@H](CC(=O)O3)O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652593 | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94061-83-3 | |

| Record name | (4R,6S)-6-[(1E)-2-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94061-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R,6S)-6-{(E)-2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxyoxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)